molecular formula C17H20N4O B2365160 2-Phenyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}butan-1-one CAS No. 2097872-08-5

2-Phenyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}butan-1-one

Cat. No.: B2365160
CAS No.: 2097872-08-5
M. Wt: 296.374
InChI Key: USNKYGYOIGTDIR-UHFFFAOYSA-N
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Description

2-Phenyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}butan-1-one is a complex organic compound that features a unique structure combining a phenyl group, a pyrimidinylamino group, and an azetidinyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}butan-1-one typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}butan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidinylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Pyrimidine derivatives with suitable leaving groups and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Phenyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}butan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Phenyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}butan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The compound may also interact with cellular pathways, leading to apoptosis or cell cycle arrest in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}butan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound in medicinal chemistry and pharmaceutical research.

Properties

IUPAC Name

2-phenyl-1-[3-(pyrimidin-4-ylamino)azetidin-1-yl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c1-2-15(13-6-4-3-5-7-13)17(22)21-10-14(11-21)20-16-8-9-18-12-19-16/h3-9,12,14-15H,2,10-11H2,1H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USNKYGYOIGTDIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CC(C2)NC3=NC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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